

# Cross-validation of experimental results obtained with PEG 23 lauryl ether

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B1227228 Get Quote

## A Comparative Guide to PEG 23 Lauryl Ether in Experimental Formulations

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the stability, efficacy, and successful delivery of therapeutic agents. Among the various classes of excipients, non-ionic surfactants play a pivotal role in stabilizing proteins, solubilizing poorly soluble drugs, and forming robust nanoparticle drug delivery systems. This guide provides a comprehensive cross-validation of experimental results obtained with **PEG 23 lauryl ether** (also known under the trade name Brij™ 35), comparing its performance with commonly used alternatives such as Polysorbate 80 and Polysorbate 20.

## **Performance Comparison in Key Applications**

**PEG 23 lauryl ether** is a polyoxyethylene alkyl ether widely used for its emulsifying, wetting, and solubilizing properties.[1] Its performance is often benchmarked against the polysorbates, which are staples in biopharmaceutical formulations.[2]

### **Protein Stabilization**

The primary role of surfactants in protein formulations is to prevent aggregation at interfaces (e.g., air-water, solid-liquid) that can occur during manufacturing, storage, and administration.



A comparative study on the stability of four different antibody drugs against various interfaces revealed that while all tested non-ionic surfactants (**PEG 23 lauryl ether**, Polysorbate 20, and Polysorbate 80) effectively stabilize antibodies against the hydrophobic air-water interface, their protective effects differ against solid surfaces.[3] Notably, none of the surfactants could protect the antibodies from aggregation induced by hydrophilic charged cellulose. However, both polysorbates and **PEG 23 lauryl ether** demonstrated an ability to increase antibody stability in the presence of cyclo-olefin-copolymer (COC) and other model hydrophobic interfaces.[3]

In another study focusing on two different IgG1 monoclonal antibodies (mAbs), non-ionic surfactants including **PEG 23 lauryl ether**, Polysorbate 20, and Polysorbate 80 were shown to be excellent stabilizers against agitation-induced aggregation.[4] The study highlighted that the optimal choice of surfactant and its concentration can be specific to the particular protein being formulated, suggesting the need for empirical testing.[4] For some monoclonal antibodies, Polysorbate 80 has been shown to offer superior protection against agitation-induced aggregation compared to Polysorbate 20, causing less structural perturbation.[1]

| Surfactant                    | Application            | Key Findings                                                                                                                                         |
|-------------------------------|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| PEG 23 Lauryl Ether (Brij 35) | Antibody Stabilization | Effective against air-water and hydrophobic solid-liquid interfaces.[3] Considered an excellent stabilizer in protein formulations.[4]               |
| Polysorbate 80 (Tween® 80)    | Antibody Stabilization | Generally provides strong protection against agitation-induced aggregation.[1] May offer better protection than Polysorbate 20 for specific mAbs.[1] |
| Polysorbate 20 (Tween® 20)    | Antibody Stabilization | Widely used and effective,<br>though may be less protective<br>than Polysorbate 80 for certain<br>proteins.[1]                                       |

### **Drug Solubilization and Delivery**



For poorly water-soluble drugs, surfactants are crucial for enhancing solubility and improving bioavailability. Self-microemulsifying drug delivery systems (SMEDDS) are a common formulation strategy.

In a study comparing the solubilizing efficiency of various non-ionic surfactants for the drug meclizine, it was found that within the polyoxyethylene (PEO) fatty alcohol ether class (which includes **PEG 23 lauryl ether**), those with a shorter hydrophilic chain and a longer lipophilic chain were more effective.[3] Specifically, Brij 58 was a more efficient solubilizer than Brij 35. In the same study, Polysorbate 80 was found to be a more efficient solubilizer than Polysorbate 20, which is attributed to the drug's incorporation into the core of the micelle.[3]

| Surfactant                    | Application             | Key Findings                                                                                                      |
|-------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|
| PEG 23 Lauryl Ether (Brij 35) | Drug Solubilization     | Effective solubilizer, though less efficient than analogues with shorter hydrophilic chains for certain drugs.[3] |
| Polysorbate 80 (Tween® 80)    | Drug Solubilization     | High solubilizing power, often superior to Polysorbate 20 for lipophilic drugs.[3]                                |
| Polysorbate 20 (Tween® 20)    | Drug Solysorbate 80.[3] |                                                                                                                   |

### Nanoparticle Stabilization

Surfactants are critical in the formulation of nanoparticles, controlling their size, stability, and surface characteristics, which in turn affect their in vivo behavior.

Studies have shown that **PEG 23 lauryl ether** (Brij 35) can be adsorbed onto the surface of nanoparticles, such as Laponite clay, reducing particle-particle interactions and viscosity.[5] The stability of emulsions stabilized by these nanoparticles was found to be dependent on the concentration of Brij 35.[5] For polymeric nanoparticles like those made from PLGA, Polysorbate 80 is commonly used as a stabilizer and coating agent, influencing particle size and polydispersity index (PDI).[6] The presence of Polysorbate 80 on the nanoparticle surface can also play a role in targeting drugs to the brain.[6]



| Surfactant                       | Application                            | Particle Size                                                                      | Polydispersity<br>Index (PDI)                  |
|----------------------------------|----------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------|
| PEG 23 Lauryl Ether<br>(Brij 35) | Emulsion/Nanoparticle<br>Stabilization | Influences emulsion<br>droplet size and<br>stability based on<br>concentration.[5] | Not explicitly stated in the provided results. |
| Polysorbate 80<br>(Tween® 80)    | PLGA Nanoparticle<br>Stabilization     | Can be used to formulate nanoparticles in the size range of 190 nm to 350 nm.[7]   | Can achieve a PDI between 0.13 and 0.2.        |

## **Experimental Protocols**

## Protocol 1: Evaluation of Surfactant Effectiveness in Preventing Protein Aggregation

This protocol describes a general method for comparing the ability of different surfactants to prevent agitation-induced protein aggregation.

#### 1. Materials:

- Monoclonal antibody (or other protein of interest) solution in a suitable buffer (e.g., 20 mM histidine, pH 5.5).
- Surfactant stock solutions (e.g., **PEG 23 lauryl ether**, Polysorbate 80, Polysorbate 20) at a concentration of 1% (w/v).
- Microcentrifuge tubes or a multi-well plate.

#### 2. Procedure:

 Prepare protein samples at a final concentration of 1 mg/mL, containing different concentrations of each surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample with no surfactant.



- Place the samples on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24-48 hours).
- After agitation, visually inspect the samples for any signs of precipitation.
- Measure the turbidity of the samples using a spectrophotometer at 350 nm.
- Quantify the amount of soluble protein remaining in the monomeric form using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
- Analyze the formation of sub-visible particles using a light obscuration or flow imaging particle counter.
- 3. Data Analysis:
- Compare the turbidity, percentage of monomer loss, and particle counts between the control and surfactant-containing samples to determine the protective effect of each surfactant.

# Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps to formulate a SMEDDS for a poorly water-soluble drug.

- 1. Materials:
- Poorly water-soluble active pharmaceutical ingredient (API).
- A selection of oils (e.g., Capmul MCM, Labrafil M1944CS), surfactants (e.g., **PEG 23 lauryl ether**, Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Labrasol).[8][9]
- · Glass vials.
- 2. Procedure:
- Solubility Screening: Determine the solubility of the API in various oils, surfactants, and cosurfactants to identify the components with the highest solubilizing capacity. This is typically done by adding an excess of the drug to a known volume of the excipient, shaking for 48 hours, and then quantifying the dissolved drug in the supernatant.[10]



- Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed in different weight ratios (e.g., 1:1, 2:1, 1:2) to form the "Smix". For each Smix ratio, different ratios of oil to Smix are prepared (from 9:1 to 1:9).[11]
- Each mixture is then titrated with water and observed for the formation of a clear or slightly bluish microemulsion. The points at which microemulsions form are plotted on a ternary phase diagram to delineate the microemulsion region.
- Formulation Preparation: Select a formulation from within the optimal microemulsion region.
   Accurately weigh the API, oil, surfactant, and co-surfactant into a glass vial. Gently stir and heat at approximately 40°C until the drug is completely dissolved and a clear, homogenous mixture is formed.[11]

#### 3. Characterization:

- Self-Emulsification Time: Add the SMEDDS pre-concentrate to a beaker of water at 37°C with gentle stirring and measure the time it takes to form a microemulsion.[9]
- Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

# Visualizing Experimental Workflows and Biological Interactions

To better understand the processes involved in formulation and cellular interactions, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Workflow for comparing surfactant efficacy in preventing protein aggregation.



## Extracellular Space **Drug-loaded Nanoparticle** (Stabilized by Surfactant) 1. Approach Cell Cell Membrane 2. Internalization 2. Internalization 2. Internalization Endocytosis Other pathways Caveolae-mediated Clathrin-mediated 3. Vesicle Formation $\beta$ 3. Vesicle Formation 3. Vesicle Formation **Endosome** Trafficking & Fusion Lysosome (Drug Release) Drug escapes to target Cytosol (Drug Action)

### Generalized Cellular Uptake of Surfactant-Stabilized Nanoparticles

Click to download full resolution via product page

Caption: Cellular uptake mechanism for drug delivery nanoparticles.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Cross-validation of experimental results obtained with PEG 23 lauryl ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227228#cross-validation-of-experimental-results-obtained-with-peg-23-lauryl-ether]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com